

# The Discovery and Characterization of Abemaciclib's Active Metabolites: M2, M18, and M20

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Compound of Interest

Compound Name: Abemaciclib metabolite M18-d8

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# A Technical Guide for Researchers and Drug Development Professionals

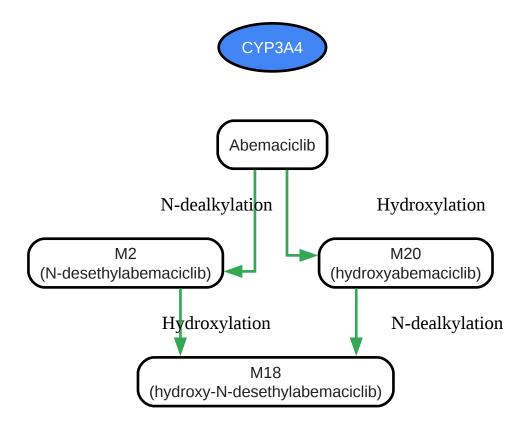
#### Introduction

Abemaciclib (Verzenio®) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), pivotal regulators of the cell cycle. Approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, its clinical efficacy is not solely attributed to the parent drug.[1][2] Extensive research has revealed the significant contribution of its primary active metabolites: M2, M18, and M20. This technical guide provides an in-depth overview of the discovery, characterization, and experimental methodologies used to elucidate the role of these critical metabolites.

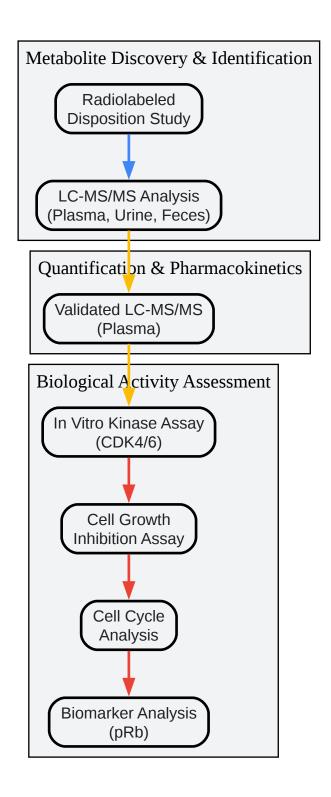
#### Metabolic Pathway and Bioactivation

Abemaciclib is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] This process leads to the formation of several metabolites, with M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib) being the most prominent and pharmacologically active.[1][4][5] M2 and M20 are direct products of CYP3A4-mediated metabolism of Abemaciclib, while M18 can be formed from the subsequent metabolism of either M2 or M20 by the same enzyme.[6]

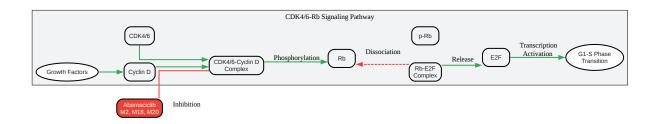












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### References

- 1. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2- breast cancer: a critical review PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]



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